![molecular formula C26H38N2O B2973020 4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline CAS No. 337486-84-7](/img/structure/B2973020.png)
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline, commonly known as DMXB-A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has been shown to have positive effects on cognitive function and memory.
Mechanism of Action
DMXB-A acts as a partial agonist of nicotinic acetylcholine receptors, specifically the α7 subtype. This receptor is involved in various cognitive processes, including learning and memory. DMXB-A has been shown to enhance the activity of this receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, DMXB-A has been shown to increase neurotrophic factor levels, which play a key role in neuronal survival and growth.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the nicotinic acetylcholine receptor system. It is also relatively stable and easy to handle, making it suitable for use in in vitro and in vivo experiments.
However, there are also some limitations to using DMXB-A in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, it has been shown to have some off-target effects, which may complicate data interpretation.
Future Directions
There are several potential future directions for research on DMXB-A. One area of interest is its potential use in the treatment of Alzheimer's disease. DMXB-A has been shown to improve memory in animal models of the disease and may have neuroprotective effects. Further research is needed to determine its potential as a therapeutic agent.
Another potential area of research is the development of more selective nicotinic acetylcholine receptor agonists. DMXB-A has some off-target effects, which may limit its usefulness in some experiments. Developing more selective compounds could help to overcome this limitation.
Finally, there is interest in exploring the potential of DMXB-A in other areas of neuroscience research, such as the treatment of schizophrenia and other cognitive disorders. Further research is needed to determine its potential in these areas.
Conclusion:
DMXB-A is a synthetic compound with potential therapeutic applications in the treatment of cognitive disorders. Its mechanism of action as a partial agonist of nicotinic acetylcholine receptors has been well-characterized, and it has been shown to have positive effects on memory and cognitive function. While there are some limitations to its use in lab experiments, it remains a useful tool for studying the nicotinic acetylcholine receptor system. Future research will continue to explore its potential as a therapeutic agent and in other areas of neuroscience research.
Synthesis Methods
The synthesis of DMXB-A involves several steps, including the reaction of 4-bromomethyl-N,N-dimethylaniline with 3-(2,2-dimethyloxan-4-yl)-4-phenylbutylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
DMXB-A has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve memory and attention in animal models and has also demonstrated anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O/c1-26(2)19-24(15-17-29-26)23(18-21-8-6-5-7-9-21)14-16-27-20-22-10-12-25(13-11-22)28(3)4/h5-13,23-24,27H,14-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBPSUYHNUDVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2972937.png)
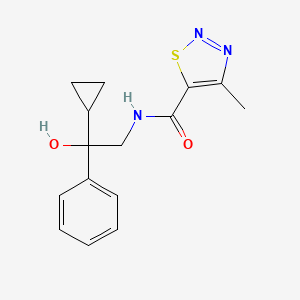
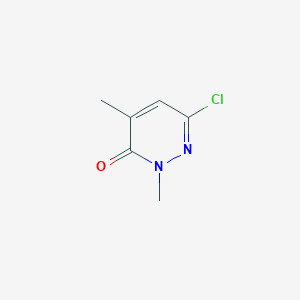



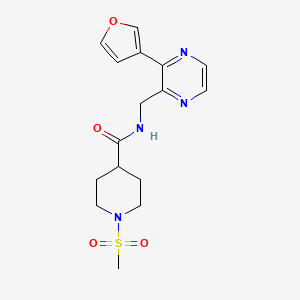
![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)

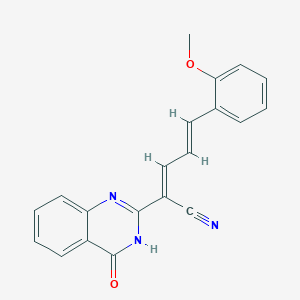
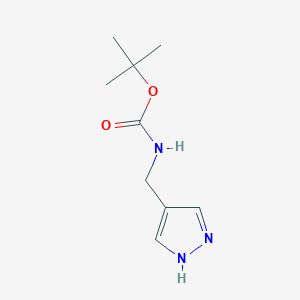
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)
